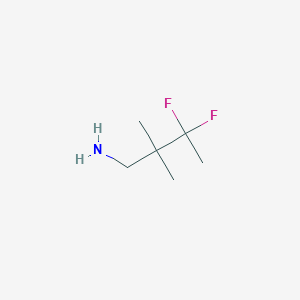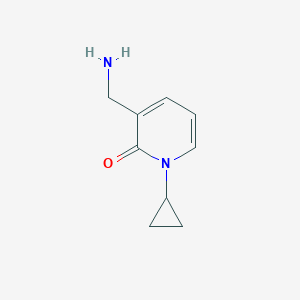
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a cyclopropyl group and a dihydropyridinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThis can be done using a Mannich reaction, where formaldehyde and a primary amine are used under acidic conditions to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and aminomethylation steps. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The dihydropyridinone moiety can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-1,2-dihydropyridin-2-one: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)-1,2-dihydropyridin-2-one: Similar structure but lacks the cyclopropyl group.
Uniqueness
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is unique due to the presence of both the cyclopropyl group and the aminomethyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(aminomethyl)-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4,6,10H2 |
InChIキー |
UGIQPDVITGHFMF-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=CC=C(C2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)
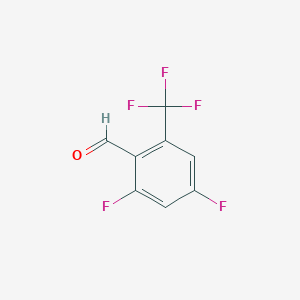



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


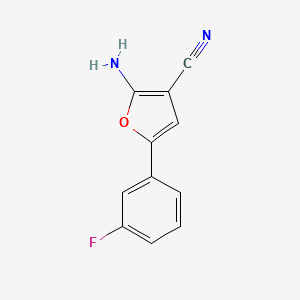
![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)
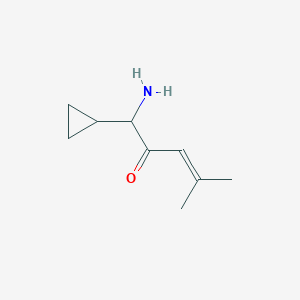
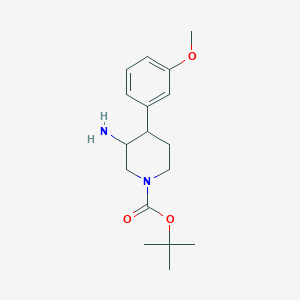
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
